molecular formula C11H20Cl2N2O B2889215 4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride CAS No. 2097932-71-1

4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride

Cat. No.: B2889215
CAS No.: 2097932-71-1
M. Wt: 267.19
InChI Key: SJPUSLAUWGQYPO-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure, which contributes to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride typically involves multiple steps, starting with the preparation of the core oxazole ring. One common synthetic route includes the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new compounds with potential pharmaceutical or industrial applications.

  • Biology: The compound may serve as a tool in biological studies, such as investigating enzyme inhibition or receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: The compound's unique properties may be utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride can be compared to other similar compounds, such as:

  • 4-(2-Methylpropyl)phenol: This compound shares a similar structural motif but differs in its functional groups and reactivity.

  • 2-(Pyrrolidin-2-yl)-1,3-oxazole: This compound lacks the 2-methylpropyl group, resulting in different chemical properties and applications.

Properties

IUPAC Name

4-(2-methylpropyl)-2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.2ClH/c1-8(2)6-9-7-14-11(13-9)10-4-3-5-12-10;;/h7-8,10,12H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPUSLAUWGQYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=COC(=N1)C2CCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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